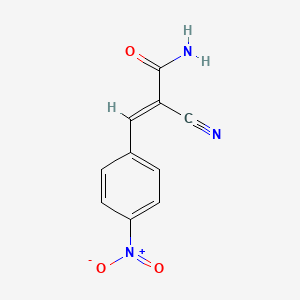

2-Cyano-3-(4-nitrophenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

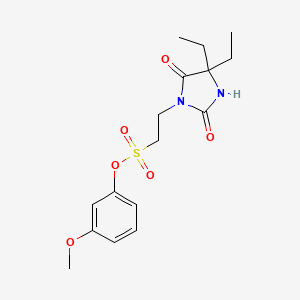

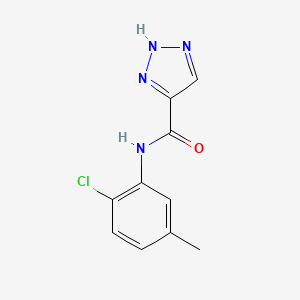

“2-Cyano-3-(4-nitrophenyl)acrylamide” is a chemical compound with the molecular formula C10H7N3O3 . It is a derivative of acrylamide, which is a building block in the synthesis of polyacrylamides . This compound is often used in the field of organic chemistry for the synthesis of various heterocyclic compounds .

Synthesis Analysis

The synthesis of “this compound” and its derivatives can be achieved under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide . The methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack .Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyano group (-CN), a nitrophenyl group (-NO2), and an acrylamide group (CH2=CHCONH2) . The average mass of the molecule is 217.181 Da .Chemical Reactions Analysis

“this compound” can participate in a variety of chemical reactions. It can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment with various reactants, attack can take place at multiple sites .Scientific Research Applications

Corrosion Inhibition

2-Cyano-3-(4-nitrophenyl)acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors. Research by Abu-Rayyan et al. (2022) focused on the corrosion inhibition of copper in nitric acid solutions using acrylamide derivatives, including 2-cyano derivatives. They found these compounds to be effective, with maximum efficiencies of 84.5% and 86.1% in specific concentrations, indicating their potential as mixed-type inhibitors in industrial applications Abu-Rayyan et al., 2022.

Optoelectronic Properties

The optoelectronic properties of certain this compound derivatives have been explored for potential applications in optoelectronics. For instance, the study by Fonkem et al. (2019) analyzed the structural, optoelectronic, and thermodynamic properties of 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a related compound. Their findings suggest that these compounds could be promising candidates for nonlinear optical materials due to their significant molecular hyperpolarizability Fonkem et al., 2019.

Mechanofluorochromic Properties

A study by Song et al. (2015) on 3-aryl-2-cyano acrylamide derivatives, including a compound structurally similar to this compound, revealed their mechanofluorochromic properties. These compounds displayed distinct optical properties due to different stacking modes, suggesting potential applications in materials science for optical and electronic devices Song et al., 2015.

Antiproliferative Activity

Tanış et al. (2019) explored the antiproliferative activity of N-(4-nitrophenyl)acrylamide, a compound closely related to this compound. They found that this compound exhibited low toxicity on cancer cells, suggesting potential for further biomedical research in cancer treatment Tanış et al., 2019.

Synthetic Applications

Several studies have focused on the synthesis of various derivatives of this compound and their potential applications in chemistry. For example, Yokoyama et al. (1985) investigated the synthesis of 2-cyano-3-hydroxy-3-(methylthio)acrylamide and related compounds, highlighting the versatility of this compound in organic synthesis Yokoyama et al., 1985.

Antiviral Bioactivities

Research on 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties, which are related to this compound, demonstrated potential antiviral activities. Yang et al. (2010) found that certain compounds displayed good in vivo effects against Tobacco Mosaic Virus (TMV), suggesting their applicability in antiviral research Yang et al., 2010.

Future Directions

The future directions in the study of “2-Cyano-3-(4-nitrophenyl)acrylamide” could involve further exploration of its synthesis methods, chemical reactivity, and potential applications in the synthesis of heterocyclic compounds . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards.

Mechanism of Action

Target of Action

Acrylamide derivatives, including 2-cyano-3-(4-nitrophenyl)acrylamide, have been reported to have potential biological activity and are used as precursors in many organic syntheses .

Mode of Action

It is known that acrylamide derivatives can cause convulsions and diffused damage to different sections of the nervous system of infected animals .

Biochemical Pathways

Acrylamide derivatives are known to be involved in a variety of condensation and substitution reactions .

Result of Action

Acrylamide derivatives have been reported to have a relatively toxic effect toward certain species .

Action Environment

It is known that many acrylamide derivatives are used in various environmental conditions, including dry conditions .

Biochemical Analysis

Biochemical Properties

2-Cyano-3-(4-nitrophenyl)acrylamide is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a significant effect on liver and mucous secretion enzymatic biomarkers, such as transaminases enzymes (Alanine Aminotransferase and Aspartate Aminotransferase), Total Protein content, Acid Phosphatases, and Alkaline Phosphatase .

Cellular Effects

It has been observed to have a relatively toxic effect on certain species, such as the brown garden snail, Eobania vermiculata .

Molecular Mechanism

It is known that acrylamide derivatives can cause convulsions and diffused damage to different sections of the nervous system of infected animals .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Cyano-3-(4-nitrophenyl)acrylamide involves the reaction of 4-nitroaniline with ethyl cyanoacetate to form ethyl 2-cyano-3-(4-nitrophenyl)propionate, which is then hydrolyzed to form 2-Cyano-3-(4-nitrophenyl)acrylic acid. The final step involves the reaction of the acid with thionyl chloride and then with ammonia to form the amide.", "Starting Materials": [ "4-nitroaniline", "ethyl cyanoacetate", "thionyl chloride", "ammonia" ], "Reaction": [ "Step 1: Reaction of 4-nitroaniline with ethyl cyanoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-cyano-3-(4-nitrophenyl)propionate.", "Step 2: Hydrolysis of ethyl 2-cyano-3-(4-nitrophenyl)propionate with an acid such as hydrochloric acid to form 2-Cyano-3-(4-nitrophenyl)acrylic acid.", "Step 3: Reaction of 2-Cyano-3-(4-nitrophenyl)acrylic acid with thionyl chloride to form the acid chloride.", "Step 4: Reaction of the acid chloride with ammonia in the presence of a base such as triethylamine to form 2-Cyano-3-(4-nitrophenyl)acrylamide." ] } | |

CAS No. |

55629-54-4 |

Molecular Formula |

C10H7N3O3 |

Molecular Weight |

217.18 g/mol |

IUPAC Name |

(Z)-2-cyano-3-(4-nitrophenyl)prop-2-enamide |

InChI |

InChI=1S/C10H7N3O3/c11-6-8(10(12)14)5-7-1-3-9(4-2-7)13(15)16/h1-5H,(H2,12,14)/b8-5- |

InChI Key |

VIDRAZPPCGWQKU-YVMONPNESA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(/C#N)\C(=O)N)[N+](=O)[O-] |

SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)N)[N+](=O)[O-] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-2-methyl-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2565827.png)

![3-amino-N-(4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2565830.png)

![2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2565832.png)

![3-(1,3-Benzodioxol-5-yl)-5-benzyl-8-ethoxypyrazolo[4,3-c]quinoline](/img/structure/B2565835.png)